
2-(Isopropylamino)acetamide hydrochloride
Overview
Description
2-(Isopropylamino)acetamide hydrochloride is a chemical compound with the molecular formula C5H12N2O•HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)acetamide hydrochloride typically involves the reaction of isopropylamine with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic hydrogenation or the use of ion exchange resins to control impurities and improve yield. These methods are designed to produce the compound at a larger scale while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the isopropylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Pharmacological Applications
2-(Isopropylamino)acetamide hydrochloride is primarily recognized as an impurity of lidocaine, a widely used local anesthetic. Its applications can be categorized into several key areas:
Anesthetic Research
As a derivative of lidocaine, this compound is investigated for its anesthetic properties. Studies indicate that it may contribute to the overall efficacy of lidocaine in blocking sodium channels, thereby stabilizing membranes and preventing the propagation of action potentials in nerve fibers .
Antiarrhythmic Studies
The compound has been studied for its potential role as an antiarrhythmic agent. Research shows that it may exhibit membrane-stabilizing effects similar to those of lidocaine, making it useful in managing ventricular arrhythmias . This aspect is critical for developing new therapeutic strategies for cardiac conditions.
Toxicological Assessments
Toxicological evaluations are essential for understanding the safety profile of this compound. Studies have indicated that while derivatives of acetamides can exhibit toxic effects at high doses, the specific toxicity profile of this compound requires further investigation to ascertain its safety in clinical settings .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Study on Cardiac Effects : A study demonstrated that certain analogs of this compound could effectively reduce the incidence of arrhythmias in animal models, suggesting potential therapeutic applications in cardiology .
- Toxicity Evaluation : Research involving animal models has shown that high doses can lead to adverse effects such as liver tumors, necessitating careful dosage management when considering therapeutic use .
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Isopropylamino)acetamide hydrochloride include:
Isopropylamine: A simpler amine that serves as a precursor in the synthesis of this compound.
Chloroacetamide: Another precursor used in the synthesis of the compound.
N-(Isopropyl)acetamide: A related compound with similar structural features
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(Isopropylamino)acetamide hydrochloride (CAS No. 85791-77-1) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supplemented by data tables and research findings.
Chemical Structure and Properties
This compound features an isopropylamino group attached to an acetamide structure. Its molecular formula is , which contributes to its solubility and interaction with biological systems.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antibacterial activity against various pathogens. For instance, in a comparative study, it was found to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics like levofloxacin against strains such as E. coli and S. aureus.
Bacterial Strain | MIC (µg/mL) | Control (Levofloxacin) |
---|---|---|
E. coli | 32 | 32 |
S. aureus | 16 | 16 |
S. typhi | 32 | 64 |
This table illustrates the efficacy of this compound in inhibiting bacterial growth.
Anticancer Activity
Research into the anticancer properties of this compound has shown promising results. A study demonstrated that it could induce apoptosis in cancer cell lines, specifically by activating caspase pathways, which are crucial for programmed cell death.
- Mechanism of Action : The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. It was observed to inhibit the proliferation of cancer cells in vitro, suggesting its potential as a lead candidate for cancer therapeutics.
Case Study 1: Antibacterial Efficacy
In a recent investigation, researchers tested the antibacterial efficacy of various acetamide derivatives, including this compound. The study focused on its action against multidrug-resistant strains of bacteria:
- Findings : The compound showed a significant reduction in biofilm formation by over 80% against Staphylococcus aureus, outperforming several traditional antibiotics.
Case Study 2: Anticancer Potential
Another study assessed the anticancer effects of the compound on human cancer cell lines:
- Results : Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability.
- Anticancer Mechanism : The compound induces oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.
Properties
IUPAC Name |
2-(propan-2-ylamino)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(2)7-3-5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQXGIZGUPHBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585576 | |
Record name | N~2~-Propan-2-ylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85791-77-1 | |
Record name | N~2~-Propan-2-ylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(propan-2-yl)amino]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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